1H-[1,2,3]Triazolo[4,5-b]pyridin-6-amine
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Overview
Description
1H-[1,2,3]Triazolo[4,5-b]pyridin-6-amine is a heterocyclic compound belonging to the class of triazolopyridines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring.
Preparation Methods
The synthesis of 1H-[1,2,3]Triazolo[4,5-b]pyridin-6-amine typically involves the annulation of the triazole ring to the pyridine ring. One common method involves the diazotization of 2,3-diaminopyridines or their N-substituted analogs . This process is often multistep, characterized by moderate yields, and may require chromatographic purification. Another efficient method involves the reaction of 4-(N-Boc-amino)-1,2,3-triazole-5-carbaldehydes with cycloalkanones, acetylacetone, 1,3-cyclohexanediones, or malononitrile under reflux in acetic acid in the presence of pyrrolidine .
Chemical Reactions Analysis
1H-[1,2,3]Triazolo[4,5-b]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the triazole ring.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-[1,2,3]Triazolo[4,5-b]pyridin-6-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-[1,2,3]Triazolo[4,5-b]pyridin-6-amine involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
1H-[1,2,3]Triazolo[4,5-b]pyridin-6-amine can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds also feature a fused ring system but differ in the position of the nitrogen atoms and the type of heterocyclic rings involved.
1H-1,2,3-Triazolo[4,5-b]pyridine: This compound is structurally similar but lacks the amine group at the 6-position.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the amine group, which can significantly influence its chemical reactivity and biological activity.
Properties
CAS No. |
1216156-24-9 |
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Molecular Formula |
C5H5N5 |
Molecular Weight |
135.13 g/mol |
IUPAC Name |
2H-triazolo[4,5-b]pyridin-6-amine |
InChI |
InChI=1S/C5H5N5/c6-3-1-4-5(7-2-3)9-10-8-4/h1-2H,6H2,(H,7,8,9,10) |
InChI Key |
RTYHJMXTXHUCSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=NNN=C21)N |
Origin of Product |
United States |
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